2-(4-Acetylphenyl)-1-(7-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)ethanone
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Overview
Description
2-(4-Acetylphenyl)-1-(7-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)ethanone is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyrido[2,3-b][1,4]oxazine ring system, which is known for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetylphenyl)-1-(7-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrido[2,3-b][1,4]oxazine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the acetylphenyl group: This step may involve a Friedel-Crafts acylation reaction using acetyl chloride and a suitable catalyst.
Final coupling reaction: The final step involves coupling the intermediate with an ethanone derivative under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
- Use of continuous flow reactors for better control of reaction conditions.
- Implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetylphenyl)-1-(7-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols.
Substitution: Products depend on the substituent introduced, such as halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Acetylphenyl)-1-(7-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)ethanone involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Acetylphenyl)-1-(2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone
- 2-(4-Acetylphenyl)-1-(2,3-dihydro-1H-pyrrolo[2,3-b][1,4]oxazin-1-yl)ethanone
Uniqueness
2-(4-Acetylphenyl)-1-(7-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)ethanone is unique due to its specific ring structure and the presence of both acetylphenyl and methyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-(4-acetylphenyl)-1-(7-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-9-16-18(19-11-12)23-8-7-20(16)17(22)10-14-3-5-15(6-4-14)13(2)21/h3-6,9,11H,7-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVDXGVHKGZHGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1)OCCN2C(=O)CC3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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